molecular formula C18H23FN2O2S B10877252 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10877252
M. Wt: 350.5 g/mol
InChI Key: PIONSLKGVXUVDT-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound featuring a bicyclic structure combined with a piperazine ring and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Attachment of the Piperazine Ring: The intermediate is then reacted with piperazine under controlled conditions to form the bicyclic-piperazine structure.

    Introduction of the Fluorophenyl Sulfonyl Group: The final step involves sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for sulfonylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the bicyclic or piperazine rings.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced bicyclic or piperazine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has diverse applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine depends on its application:

    Pharmacological Effects: It may interact with specific receptors or enzymes, modulating biological pathways. The fluorophenyl sulfonyl group can enhance binding affinity and specificity.

    Chemical Reactions: Acts as a reactive intermediate in various organic transformations, facilitating the formation of complex molecules.

Comparison with Similar Compounds

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine: Lacks the fluorophenyl sulfonyl group, resulting in different chemical and biological properties.

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine:

Uniqueness: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the combination of a bicyclic structure, piperazine ring, and fluorophenyl sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H23FN2O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H23FN2O2S/c19-17-3-5-18(6-4-17)24(22,23)21-9-7-20(8-10-21)13-16-12-14-1-2-15(16)11-14/h1-6,14-16H,7-13H2

InChI Key

PIONSLKGVXUVDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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